molecular formula C16H14N4OS B2470185 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 2097895-82-2

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2470185
CAS No.: 2097895-82-2
M. Wt: 310.38
InChI Key: ACWMXKHQKSGEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide (CAS 2097895-82-2) is a high-purity chemical reagent for non-human research applications. This compound features a distinct molecular architecture with a molecular formula of C16H14N4OS and a molecular weight of 310.37 g/mol . Its structure incorporates a pyridine ring, a pyrazine ring, and a thiophene-based acetamide side chain, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with pyridine and pyrazine motifs are of significant interest in pharmaceutical research. Recent studies have shown that similar molecular scaffolds are being explored as non-covalent inhibitors for viral proteases, such as the SARS-CoV-2 main protease (Mpro), a key antiviral drug target . Furthermore, pyrazine derivatives have been investigated for their utility as adenosine receptor antagonists, indicating potential applications in neurological and cardiovascular research . The presence of the thiophene ring adds to the compound's versatility, as this heterocycle is commonly used to optimize the properties of drug candidates. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is supplied for non-human research use only. Not intended for diagnostic, therapeutic, or veterinary applications. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(9-13-4-2-8-22-13)20-11-14-16(19-7-6-18-14)12-3-1-5-17-10-12/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWMXKHQKSGEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-Pyrazine Intermediate: This involves the coupling of pyridine and pyrazine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyridine-pyrazine intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide is unique due to the combination of pyridine, pyrazine, and thiophene rings, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4OSC_{15}H_{14}N_{4}OS. The compound features a pyridine ring, a pyrazine ring, and a thiophene moiety, which contribute to its unique chemical properties. The structural complexity allows for various interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, pyrazolyl-thiazole derivatives have demonstrated significant antibacterial and antifungal activities against various strains. The Kirby-Bauer disk diffusion method was employed to assess the effectiveness of these compounds against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
7cE. coli2025
7dS. aureus2215
7eC. albicans1830

The results indicate that certain derivatives exhibit potent antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%)Hydroxyl Radical Scavenging Activity (%)
7b7560
7c8065
7d7055

These findings suggest that the compound possesses significant antioxidant properties, contributing to its overall therapeutic potential.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. Computational studies, including molecular docking simulations, have provided insights into how these compounds bind to their targets, potentially modulating biological pathways involved in disease processes.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study investigated the efficacy of various pyrazolyl-thiazole derivatives against drug-resistant bacterial strains. The results indicated that certain modifications led to enhanced potency against resistant strains, highlighting the importance of structural optimization in drug design.
  • Antioxidant Properties : Another study focused on the antioxidant capabilities of thiophene derivatives, demonstrating their ability to reduce oxidative stress markers in vitro. This research supports the potential use of these compounds in managing oxidative stress-related conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.